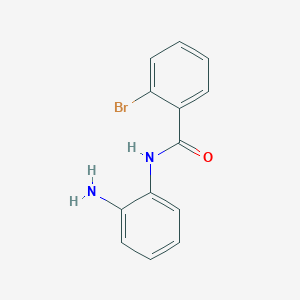

N-(2-Aminophenyl)-2-bromobenzamide

説明

N-(2-Aminophenyl)-2-bromobenzamide is a brominated benzamide derivative characterized by a 2-aminophenyl group attached to the benzamide core. This compound has garnered interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as histone deacetylases (HDACs) and transcription factors. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 291.15 g/mol . The presence of the bromine atom and the primary amine group contributes to its electronic properties, influencing solubility, reactivity, and binding affinity.

特性

CAS番号 |

121287-72-7 |

|---|---|

分子式 |

C13H11BrN2O |

分子量 |

291.14 g/mol |

IUPAC名 |

N-(2-aminophenyl)-2-bromobenzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |

InChIキー |

PSGKDIKHDMPNNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Positional Isomerism: The placement of bromine and amino groups significantly impacts biological activity. For example, this compound shows HDAC inhibitory activity, whereas its isomer 2-Amino-N-(2-bromophenyl)benzamide lacks reported therapeutic data .

- Functional Group Effects: Replacing the amino group with a nitro group (e.g., N-(2-Nitrophenyl)-4-bromo-benzamide) reduces biological activity but enhances crystallographic stability due to stronger intermolecular interactions .

Findings :

- The 2-aminophenyl group in this compound is critical for HDAC1 inhibition, as seen in its low IC₅₀ values (~0.47 μM), comparable to the reference drug entinostat .

- Substituting the amino group with methoxy or nitro moieties (e.g., 4MNB) abolishes HDAC activity, emphasizing the necessity of the primary amine for target engagement .

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogs like N-(2-Aminophenyl)-2-anilinobenzamide exhibit monoclinic crystal systems (space group Cc) with distinct hydrogen-bonding networks, influencing stability and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。